molecular formula C9H15N3O2 B2674629 tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate CAS No. 2167099-10-5

tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate

Cat. No.: B2674629
CAS No.: 2167099-10-5
M. Wt: 197.238
InChI Key: BVAWQXDFJUWZFZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile applications in various fields, including medicine, synthetic chemistry, and industry. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate can undergo oxidation reactions to form corresponding imidazole N-oxides.

    Reduction: The compound can be reduced to form various reduced imidazole derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include imidazole N-oxides.
  • Reduction products include reduced imidazole derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is used as an intermediate in the synthesis of more complex imidazole derivatives

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways involving imidazole derivatives.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. It is explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of catalysts, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound’s effects are mediated through pathways involving imidazole derivatives, which can modulate various biological processes.

Comparison with Similar Compounds

    tert-Butyl 2-(1H-imidazol-1-yl)acetate: Lacks the amino group at the 4-position of the imidazole ring.

    tert-Butyl 2-(4-methyl-1H-imidazol-1-yl)acetate: Contains a methyl group instead of an amino group at the 4-position.

    tert-Butyl 2-(4-hydroxy-1H-imidazol-1-yl)acetate: Contains a hydroxy group at the 4-position.

Uniqueness: tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is unique due to the presence of the amino group at the 4-position of the imidazole ring. This functional group imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-(4-aminoimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)5-12-4-7(10)11-6-12/h4,6H,5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAWQXDFJUWZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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